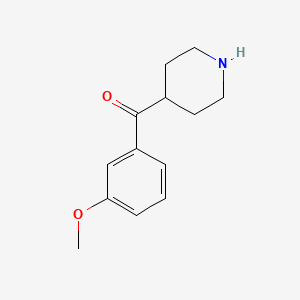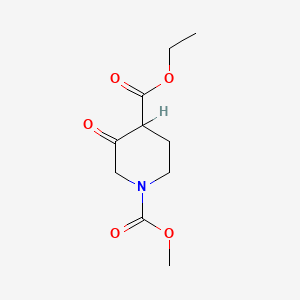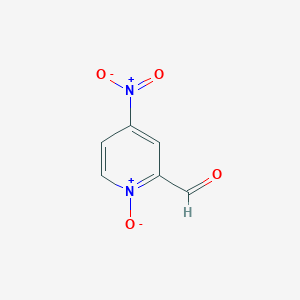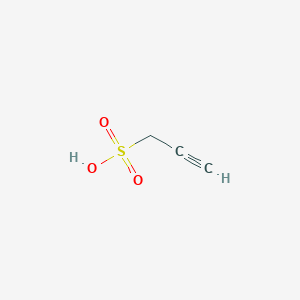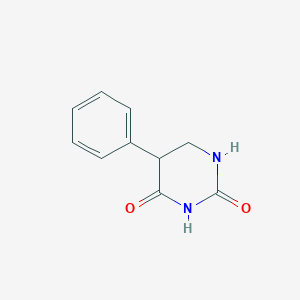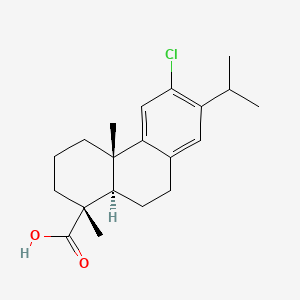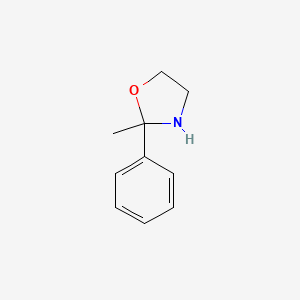
Oxazolidine, 2-methyl-2-phenyl-
Descripción general
Descripción
Oxazolidine, 2-methyl-2-phenyl- is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its structural versatility and its applications in various fields, including pharmaceuticals and industrial chemistry. The presence of a phenyl group and a methyl group attached to the oxazolidine ring enhances its chemical reactivity and potential for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oxazolidine, 2-methyl-2-phenyl- can be synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones. A common method involves the reaction of 2-amino-2-phenylethanol with acetone under acidic conditions to form the desired oxazolidine. The reaction typically proceeds at room temperature and may require a catalyst to enhance the yield .
Industrial Production Methods: In industrial settings, the production of oxazolidine, 2-methyl-2-phenyl- often involves continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Oxazolidine, 2-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles, which are important intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) is commonly used as an oxidizing agent for converting oxazolidines to oxazoles.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing oxazolidines.
Major Products:
Oxidation: Oxazoles
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Oxazolidine, 2-methyl-2-phenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of oxazolidine, 2-methyl-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, oxazolidine derivatives can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional proteins . This mechanism is similar to that of oxazolidinone antibiotics, which are effective against a wide range of Gram-positive bacteria .
Comparación Con Compuestos Similares
Oxazolidinones: These compounds share a similar ring structure but differ in their substituents and biological activity.
Oxazoles: Oxazoles are oxidation products of oxazolidines and are used as intermediates in organic synthesis.
Bisoxazolidines: These compounds contain two oxazolidine rings and are used as performance modifiers in polyurethane coatings.
Uniqueness: Oxazolidine, 2-methyl-2-phenyl- is unique due to its specific substituents, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its role as a precursor to other valuable compounds highlight its importance in both research and industrial contexts .
Propiedades
IUPAC Name |
2-methyl-2-phenyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(11-7-8-12-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXMCDDVPLMEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NCCO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299256 | |
| Record name | Oxazolidine, 2-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65687-97-0 | |
| Record name | NSC128919 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxazolidine, 2-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


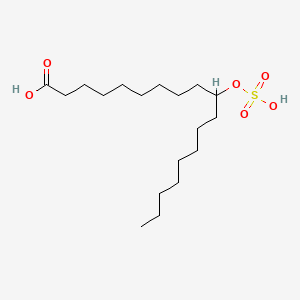
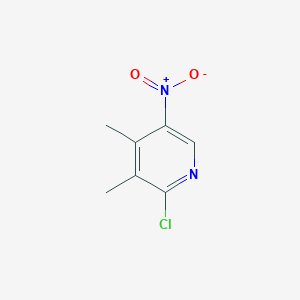
![Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B3055517.png)

